molecular formula C10H15NO B13268298 3-(5-Methylpyridin-3-YL)butan-2-OL

3-(5-Methylpyridin-3-YL)butan-2-OL

Cat. No.: B13268298
M. Wt: 165.23 g/mol
InChI Key: NUYWRLZJOMEFFH-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a butan-2-ol group at the 3-position. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)butan-2-ol typically involves the following steps:

Industrial Production Methods

For large-scale industrial production, the same synthetic route can be employed with modifications to optimize yield and efficiency. The use of environmentally friendly solvents and reagents is preferred to minimize hazardous waste. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)butan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(5-Methylpyridin-3-yl)butan-2-one.

Scientific Research Applications

3-(5-Methylpyridin-3-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-(5-methylpyridin-3-yl)butan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-4-10(6-11-5-7)8(2)9(3)12/h4-6,8-9,12H,1-3H3

InChI Key

NUYWRLZJOMEFFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C)C(C)O

Origin of Product

United States

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